molecular formula C24H20ClN3O4S2 B2593386 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 922821-15-6

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2593386
CAS RN: 922821-15-6
M. Wt: 514.01
InChI Key: IVUQCWMRBGMCNB-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H20ClN3O4S2 and its molecular weight is 514.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Screening

  • Synthesis and Characterization of Quinazoline Derivatives : A study by Rahman et al. (2014) explored the pharmacological and structure–activity relationship of N-substituted quinazoline derivatives. They synthesized a series of compounds, including one similar to the chemical , and evaluated their diuretic, antihypertensive, and anti-diabetic potential in rats.

  • Antiproliferative and Anticancer Activities : Research by Shao et al. (2014) involved synthesizing benzamides with structures similar to the specified compound. These compounds showed potent antiproliferative activities against human cancer cell lines and inhibited the PI3K/AKT/mTOR pathway, suggesting potential as anticancer agents.

Biological and Chemical Properties

  • Synthesis and Biological Activities : A study by Sączewski et al. (2011) synthesized heteroaromatic hydroxylamine-O-sulfonates, including derivatives similar to the chemical . These compounds exhibited pronounced in vitro cytostatic activity against human tumor cell lines.

  • Synthesis of Bioactive Molecule for Pharmacological Screening : Patel et al. (2009) synthesized various substituted benzothiazoles and evaluated them for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study highlights the diverse biological applications of benzothiazole derivatives.

  • Synthesis and Characterization for Psychotropic Activity : A study by Zablotskaya et al. (2013) synthesized new N-[(benzo)thiazol-2-yl]-alkanamides derivatives, showing significant psychotropic, anti-inflammatory, and cytotoxic effects, with some demonstrating antimicrobial action.

  • Synthesis and Antimicrobial Evaluation of Novel Compounds : Guruswamy and Arul (2013) explored the synthesis of N-substituted β-hydroxy benzimidazole sulfones containing fluoroquinolone, displaying superior antimicrobial activity.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S2/c1-32-20-11-10-19(25)22-21(20)26-24(33-22)27-23(29)16-6-8-18(9-7-16)34(30,31)28-13-12-15-4-2-3-5-17(15)14-28/h2-11H,12-14H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUQCWMRBGMCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

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